![molecular formula C12H11N3 B1619614 (1-benzyl-1H-imidazol-2-yl)acetonitrile CAS No. 21125-22-4](/img/structure/B1619614.png)
(1-benzyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
“(1-benzyl-1H-imidazol-2-yl)acetonitrile” is a chemical compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol .
Molecular Structure Analysis
The molecular structure of “(1-benzyl-1H-imidazol-2-yl)acetonitrile” consists of a benzyl group attached to an imidazole ring, which is further connected to an acetonitrile group . The InChI code for this compound is “InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15 (12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2” and the Canonical SMILES is "C1=CC=C (C=C1)CN2C=CN=C2CC#N" .Physical And Chemical Properties Analysis
“(1-benzyl-1H-imidazol-2-yl)acetonitrile” has a molecular weight of 197.24 g/mol, a XLogP3-AA value of 1.3, and a topological polar surface area of 41.6 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Synthesis of Heterocyclic Compounds
(1-benzyl-1H-imidazol-2-yl)acetonitrile is a versatile precursor in the synthesis of novel heterocyclic compounds, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives. These compounds are synthesized through reactions with various ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing its utility in creating complex molecular structures with potential applications in drug development and materials science (Goli-Garmroodi et al., 2015).
Catalysis and Organic Transformations
This chemical serves as a crucial intermediary in organic synthesis, facilitating various catalytic and transformation processes. For instance, reactions of N-alkoxycarbonylaziridines with nitriles, including acetonitrile, yield corresponding 1-alkoxycarbonyl-2-imidazolines. This demonstrates its role in synthesizing imidazoline derivatives, which have numerous chemical and pharmaceutical applications (Hiyama et al., 1973).
Photocatalysis and Material Science
(1-benzyl-1H-imidazol-2-yl)acetonitrile's utility extends to photocatalysis and material science, where it's used in the development of novel photocatalysts and electronic materials. For example, it's involved in the synthesis of benzimidazole derivatives for electrochemical studies, highlighting its relevance in creating advanced materials for electronic applications (Soylemez et al., 2015).
Molecular Recognition and Sensing
The compound also finds applications in molecular recognition and sensing technologies. For instance, it's used in the synthesis of receptors for selective detection of anions, showcasing its potential in developing sensitive and selective sensors for environmental monitoring and diagnostics (Yun et al., 2003).
Biomedical Applications
While ensuring the exclusion of direct drug use, dosage, and side effects information, it's worth noting that the chemistry involving (1-benzyl-1H-imidazol-2-yl)acetonitrile is instrumental in advancing research in biomedical applications, particularly in the synthesis of compounds with potential therapeutic properties. Its role in synthesizing densely functionalized novel compounds demonstrates the broader impact of such chemical intermediates in discovering new drugs and treatment options (Anisetti et al., 2017).
properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHQSYXCWLVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355812 | |
Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-imidazol-2-yl)acetonitrile | |
CAS RN |
21125-22-4 | |
Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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